1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)-
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Overview
Description
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- is a heterocyclic compound containing a benzene ring substituted with two hydroxyl groups and a 4,5-dihydro-2-oxazolyl group. This compound is known for its active chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- can be synthesized through a bulk aza-Michael addition reaction. This involves reacting 1,8-diaminooctane with itaconic acid using water as a catalyst. The resulting product is then mixed with 1,3-benzenediol, 5-(4,5-dihydro-2-oxazolyl)- and thermally cured at 180°C .
Industrial Production Methods
In industrial settings, the production of 1,3-benzenediol, 5-(4,5-dihydro-2-oxazolyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,3-benzenediol, 5-(4,5-dihydro-2-oxazolyl)- involves its ability to undergo ring-opening reactions with various functional groups such as carboxyl, anhydride, amino, epoxy, thiol, phenolic hydroxyl, and isocyanate. This makes it a versatile compound for use as a chain extender or cross-linking agent in polymer chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol:
1,4-Benzenediol:
1,2-Benzenediol: Catechol, another isomer of dihydroxybenzene.
Uniqueness
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- is unique due to its 4,5-dihydro-2-oxazolyl group, which imparts additional reactivity and versatility in chemical reactions compared to other dihydroxybenzenes .
Properties
CAS No. |
24207-30-5 |
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Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-(4,5-dihydro-1,3-oxazol-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C9H9NO3/c11-7-3-6(4-8(12)5-7)9-10-1-2-13-9/h3-5,11-12H,1-2H2 |
InChI Key |
VHUUJNOGGSRIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
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